1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide
Description
1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide is a pyrazole-based carboximidamide derivative characterized by a pyridin-2-yl substituent at position 3 and an isopropyl group at position 1 of the pyrazole ring. Its molecular formula is C₁₂H₁₅N₅ (molecular weight: 229.29 g/mol, calculated), with the carboximidamide (-C(=NH)NH₂) moiety at position 5. The pyridin-2-yl group introduces a nitrogen atom in the ortho position of the aromatic ring, enabling hydrogen-bonding interactions, while the isopropyl group contributes steric bulk and lipophilicity .
Properties
Molecular Formula |
C12H15N5 |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-propan-2-yl-5-pyridin-2-ylpyrazole-3-carboximidamide |
InChI |
InChI=1S/C12H15N5/c1-8(2)17-11(12(13)14)7-10(16-17)9-5-3-4-6-15-9/h3-8H,1-2H3,(H3,13,14) |
InChI Key |
QZJOLZUUFMPDTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=CC=N2)C(=N)N |
Origin of Product |
United States |
Preparation Methods
One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones, followed by functional group transformations to introduce the isopropyl, pyridin-2-yl, and carboximidamide groups .
Industrial production methods for such compounds often involve multi-step synthesis routes that are optimized for yield and purity. These methods may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring, using reagents like halogens or alkylating agents.
Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, temperatures ranging from room temperature to reflux, and catalysts such as palladium or platinum.
Scientific Research Applications
1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibitors or as a ligand in biochemical assays.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific target involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs vary in substituent patterns at positions 1, 3, and 5 of the pyrazole core. Key comparisons include:
Key Differences and Implications
- Difluoromethyl (): Introduces electronegativity, which may improve solubility but reduce metabolic stability due to fluorine’s inductive effects .
- Position 3 Substituents: Pyridin-2-yl (target): Ortho-nitrogen facilitates H-bonding with biological targets (e.g., enzymes or receptors) . Phenyl (): Lacks heteroatoms, relying on π-π stacking for interactions .
Position 5 Substituents :
- The target compound’s carboximidamide group (-C(=NH)NH₂) at position 5 is conserved across analogs, suggesting its critical role in bioactivity (e.g., kinase inhibition*).
Physicochemical and Computational Insights
- Lipophilicity : Isopropyl and aryl groups (e.g., 4-methoxyphenyl in ) increase logP, whereas polar substituents (e.g., difluoromethyl) reduce it .
- Electronic Effects : Pyridin-2-yl’s ortho-nitrogen creates a dipole moment that may enhance electrostatic interactions in target binding pockets .
- Steric Effects : Bulkier 1-substituents (isopropyl) could restrict rotational freedom, stabilizing specific conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
